{1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone
Overview
Description
{1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenylsulfonyl group and a 2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with piperazine to form 1-[(4-chlorophenyl)sulfonyl]piperazine . This intermediate can then be further reacted with 2-fluorobenzoyl chloride under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the aromatic rings.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce dechlorinated or defluorinated products.
Scientific Research Applications
{1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of {1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-[(4-chlorophenyl)sulfonyl]piperazine: A simpler analog lacking the 2-fluorophenyl group.
1-(4-fluorophenyl)piperazine: Another analog with a different substitution pattern.
Uniqueness
{1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone is unique due to the presence of both the 4-chlorophenylsulfonyl and 2-fluorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance the compound’s reactivity and specificity in various applications.
Properties
IUPAC Name |
[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFN3O3S/c22-16-7-9-17(10-8-16)30(28,29)26-11-3-6-20(26)21(27)25-14-12-24(13-15-25)19-5-2-1-4-18(19)23/h1-2,4-5,7-10,20H,3,6,11-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFALIDYGFSLQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)N3CCN(CC3)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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